molecular formula C12H21NO4 B582077 (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid CAS No. 943318-67-0

(S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid

Cat. No.: B582077
CAS No.: 943318-67-0
M. Wt: 243.303
InChI Key: SFPBDVPSCZYAHV-QMMMGPOBSA-N
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Description

(S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid is a chiral compound commonly used in organic synthesis. The compound is characterized by a pyrrolidine ring substituted with two methyl groups at the 5-position and a carboxylic acid group at the 2-position. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the pyrrolidine ring makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine. The cyclization is often catalyzed by an acid or base under reflux conditions.

    Introduction of the Methyl Groups: The 5,5-dimethyl substitution can be achieved through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a strong base like sodium hydride or potassium tert-butoxide.

    Protection of the Nitrogen Atom: The nitrogen atom of the pyrrolidine ring is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.

    Carboxylation: The carboxylic acid group is introduced through carboxylation of the corresponding Grignard reagent or by hydrolysis of a nitrile precursor.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized versions of the above synthetic routes. Large-scale production often employs continuous flow reactors and automated systems to ensure high yield and purity. The use of chiral catalysts and enantioselective synthesis techniques is crucial to obtain the desired (S)-enantiomer with high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine, which can then undergo further substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Trifluoroacetic acid for Boc deprotection.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, aldehydes.

    Substitution: Free amine derivatives.

Scientific Research Applications

(S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: As a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: In the development of enzyme inhibitors and receptor modulators.

    Medicine: As an intermediate in the synthesis of drugs targeting neurological disorders and infectious diseases.

    Industry: In the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid depends on its specific application. In general, the compound acts as a precursor or intermediate in the synthesis of biologically active molecules. The Boc protecting group provides stability during synthetic transformations and can be selectively removed to reveal the free amine, which can interact with various molecular targets, including enzymes and receptors.

Comparison with Similar Compounds

(S)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:

    (S)-Boc-pyrrolidine-2-carboxylic acid: Lacks the 5,5-dimethyl substitution, making it less sterically hindered.

    (S)-Boc-4,4-dimethyl-pyrrolidine-2-carboxylic acid: Substitution at the 4-position instead of the 5-position, leading to different steric and electronic properties.

    (S)-Boc-5-methyl-pyrrolidine-2-carboxylic acid: Contains only one methyl group at the 5-position, resulting in different reactivity and selectivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct steric and electronic effects, making it a valuable intermediate in the synthesis of complex molecules.

Properties

IUPAC Name

(2S)-5,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8(9(14)15)6-7-12(13,4)5/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPBDVPSCZYAHV-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(N1C(=O)OC(C)(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC[C@H](N1C(=O)OC(C)(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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